tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate

Description

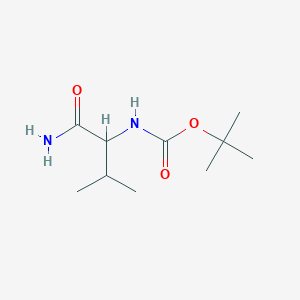

tert-Butyl N-(1-carbamoyl-2-methylpropyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group and a branched 2-methylpropyl chain bearing a carbamoyl substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities, enabling selective reactivity in multi-step reactions . The 2-methylpropyl (isobutyl) chain introduces steric bulk, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZYROZOXUFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Industrial Production Methods: Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enables the direct conversion of low-concentration carbon dioxide into carbamates .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamoyl-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-(1-carbamoyl-2-methylpropyl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carbamate moiety is a common feature across the compounds in the evidence. Key variations arise in the amine-bearing substituents, which dictate physicochemical and functional differences:

Key Observations :

- Electronic Effects : Sulfonyl-containing analogs (e.g., ) exhibit increased electrophilicity, whereas methyl or trifluoromethyl groups () may alter lipophilicity and metabolic stability.

- Conformational Rigidity : Bicyclic structures () restrict molecular flexibility, which can enhance binding specificity in drug design.

Physicochemical and Pharmacological Properties

- Solubility : Piperidine-containing carbamates () may exhibit higher aqueous solubility due to amine basicity, whereas bicyclic derivatives () are more lipophilic.

- In contrast, the target compound’s branched alkyl chain may improve hydrolytic stability.

- Drug Development : Boc-protected carbamates serve as intermediates in protease inhibitors and kinase modulators. For instance, sulfonyl-carbamoyl derivatives () could act as electrophilic warheads in covalent inhibitors.

Biological Activity

Tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate is a compound within the carbamate class, characterized by its unique structural properties that contribute to various biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, potential applications in drug development, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₃N₂O₂

- Molecular Weight : 227.32 g/mol

- Structural Features : The compound features a tert-butyl group attached to a nitrogen atom linked to a carbamoyl group, which is further connected to a 2-methylpropyl group. This configuration enhances its stability and reactivity compared to simpler carbamate derivatives.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to disrupt cellular membranes in various microorganisms, leading to cell death. The compound's mechanism involves:

- Membrane Disruption : It alters the integrity of microbial membranes, which is crucial for maintaining cellular homeostasis.

- Inhibition of Microbial Growth : Research suggests that this compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

The biological activity of this carbamate can be attributed to its interaction with specific molecular targets within microbial cells:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism.

- Cell Cycle Regulation : The compound has been noted to influence cellular gene activity, including the regulation of genes involved in cell cycle progression and inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| E. coli | 50 µg/mL | Significant growth inhibition observed |

| S. aureus | 30 µg/mL | Complete cell lysis at higher concentrations |

| C. albicans | 40 µg/mL | Effective in disrupting membrane integrity |

These findings indicate that the compound has promising potential as an antimicrobial agent.

Case Study 2: Drug Development Applications

In drug development contexts, this compound serves as a protecting group in peptide synthesis. Its ability to stabilize amino acids during chemical reactions enhances the efficiency of synthesizing complex peptides .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl carbamate | C₅H₁₁NO₂ | Simple structure; widely used as a protecting group |

| Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate | C₉H₁₈N₂O₂S | Contains sulfur; different biological activities |

| Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]})]}carbamate | C₁₅H₁₉N₃O₂ | Complex structure; involved in drug synthesis pathways |

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate in a laboratory setting?

The synthesis of this compound typically involves nucleophilic substitution or carbamate coupling reactions. For example, analogous syntheses (e.g., tert-butyl carbamate derivatives) employ tert-butyl carbamate intermediates reacted with halogenated or activated carbonyl compounds under basic conditions (e.g., potassium carbonate in acetonitrile) . Critical steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature control : Reactions often proceed at reflux (80–100°C) to ensure completion.

- Purification : Column chromatography or recrystallization from mixed solvents (e.g., ethanol/water) is used to isolate the product.

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- 1H NMR : Peaks for tert-butyl groups (~1.4 ppm), carbamate NH (~5–6 ppm), and methylpropyl chains (δ 0.9–1.2 ppm) are diagnostic .

- X-ray crystallography : Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice, as seen in analogous carbamates. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve molecular geometry .

Intermediate Research Questions

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal structure of this compound?

Hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O) can be mapped using crystallographic

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require systematic validation:

- Sample purity : Confirm via HPLC or melting point analysis.

- Solvent effects : Simulate NMR shifts using COSMO-RS to account for solvation.

- Conformational flexibility : Perform molecular dynamics simulations to explore rotamer populations influencing experimental data .

Advanced Research Questions

Q. What experimental design principles apply to optimizing the enantiomeric purity of tert-butyl carbamate derivatives?

Chiral resolution or asymmetric synthesis methods are critical:

- Chiral chromatography : Use columns with cellulose-/amylose-based stationary phases.

- Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during carbamate formation.

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with TD-DFT calculations .

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Mechanistic studies are necessary:

- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

- Isotopic labeling : Use - or -labeled substrates to trace reaction pathways.

- Computational modeling : DFT studies (e.g., Gaussian) can reveal transition states favoring side reactions .

Methodological Challenges and Solutions

Q. What are the best practices for refining crystal structures of tert-butyl carbamates with disordered moieties?

Q. How can researchers leverage computational tools to predict biological activity of tert-butyl carbamate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.